molecular formula C13H24N2O2 B1478430 2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one CAS No. 2097948-70-2

2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one

Cat. No.: B1478430
CAS No.: 2097948-70-2
M. Wt: 240.34 g/mol
InChI Key: JFNNQWOSXKWIGE-UHFFFAOYSA-N
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Description

Specific research applications and mechanistic data for 2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one are not currently available in the public scientific literature. Researchers are encouraged to consult specialized chemical databases, patent repositories, or direct scientific publications for further information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-aminopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-10(14)12(16)15-7-11-5-3-4-6-13(11,8-15)9-17-2/h10-11H,3-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNNQWOSXKWIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CCCCC2(C1)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindoline ring, followed by the introduction of the methoxymethyl group and the amino-propanone moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of 2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular activity and function.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Key Properties
Target Compound Octahydroisoindole 3a-Methoxymethyl, aminopropanone C₁₃H₂₂N₂O₂ High rigidity, moderate hydrophilicity
(R)-2-Amino-1-(isoindolin-2-yl)propan-1-one () Isoindoline (non-saturated) None C₁₁H₁₅ClN₂O Aromatic ring, lower solubility
(R)-3-([1,1'-Biphenyl]-4-yl)-2-amino-1-(isoindolin-2-yl)propan-1-one (20l, PS35) Isoindoline Biphenyl-4-yl C₂₄H₂₃N₂O Increased lipophilicity (logP ~3.5), HDAC8 inhibition
1-(4-Bromophenyl)-2-(methylamino)propan-1-one () Phenyl 4-Bromo, methylamino C₁₀H₁₂BrNO Simpler structure, high logP (~2.8)

Key Observations :

  • Rigidity and Solubility : The target compound’s octahydroisoindole core confers greater conformational rigidity compared to unsaturated isoindoline analogs (e.g., compound in ). Saturation may improve metabolic stability but reduce π-π stacking interactions critical for binding to aromatic enzyme pockets .
  • Substituent Impact : The methoxymethyl group enhances hydrophilicity relative to biphenyl or bromophenyl substituents in analogs like 20l (PS35) or ’s compound. This could improve aqueous solubility but limit blood-brain barrier penetration .

Key Observations :

  • The target compound likely requires multi-step synthesis involving isoindole ring saturation and methoxymethylation. General Procedure F (), which employs tert-butyl carbamate for amine protection, could be adapted for its synthesis.
  • Yields for structurally complex analogs (e.g., 20l) are moderate (55–62%), suggesting challenges in stereochemical control and functional group compatibility .

Key Observations :

  • HDAC Inhibition : The biphenyl-substituted 20l (PS35) exhibits potent HDAC8 inhibition (IC₅₀ = 0.8 µM), attributed to its extended aromatic system. The target compound’s methoxymethyl group may reduce affinity due to steric hindrance but improve solubility for renal applications .
  • Structural Requirements : Primary amines (as in the target compound) are critical for HDAC zinc-binding motifs, but bulky substituents on the isoindole ring may alter selectivity .

Physicochemical and Toxicological Considerations

  • LogP and Solubility: The target compound’s calculated logP (~1.5) is lower than biphenyl analogs (logP ~3.5), favoring renal excretion over CNS penetration. This contrasts with simpler propanones like 1-(4-bromophenyl)-2-(methylamino)propan-1-one (logP ~2.8), which may accumulate in fatty tissues .
  • Impurity Control: highlights strict controls for impurities in structurally related compounds (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol). The target compound’s synthesis would require similar vigilance to avoid genotoxic impurities .

Biological Activity

2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one, a complex organic compound, belongs to the class of amino ketones and features a unique structural framework that combines an amino group with a methoxymethyl-substituted octahydro-isoindole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for 2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is C12H22N2O2C_{12}H_{22}N_{2}O_{2}, with a molecular weight of approximately 226.32 g/mol. The compound exhibits chirality due to the presence of the octahydroisoindole moiety, which can lead to stereoisomerism.

PropertyValue
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
CAS Number2098048-74-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Reagents : Commonly used reagents include cyclohexanone and phenylhydrazine hydrochloride.
  • Techniques : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and ensure purity.

The biological activity of 2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one likely involves its interaction with various molecular targets, influencing metabolic pathways related to neurotransmission or microbial inhibition. Compounds with similar structures have shown potential in modulating enzyme activity or receptor binding, suggesting that this compound may act through competitive inhibition or allosteric modulation.

Antimicrobial Properties

Research indicates that compounds structurally related to 2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one exhibit antimicrobial properties. A study reported that derivatives of isoindoline compounds show significant activity against various bacterial strains, indicating potential applications in developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, isoindole derivatives have been shown to inhibit tumor growth in vitro and in vivo by targeting specific oncogenic pathways.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Isoindole Derivatives :
    • Objective : To evaluate the antimicrobial activity of isoindole derivatives.
    • Findings : Several derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Mechanism Exploration :
    • Objective : To assess the anticancer effects of isoindoline-based compounds.
    • Findings : Compounds were found to inhibit proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Q & A

Q. What synthetic routes are commonly employed for synthesizing 2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one, and how are key intermediates optimized?

  • Methodological Answer : The compound’s synthesis typically involves multi-step organic reactions, such as:
  • Step 1 : Formation of the octahydroisoindole core via cyclization reactions using reagents like Grignard or organolithium compounds .
  • Step 2 : Functionalization of the core with methoxymethyl groups under controlled pH and temperature to avoid side reactions .
  • Step 3 : Coupling with the propan-1-one moiety via nucleophilic substitution or condensation reactions.
    Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., ethanol or dichloromethane) to improve yield .

Q. Which analytical techniques are critical for confirming structural identity and purity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton/carbon environments and stereochemistry .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight and fragmentation pattern analysis .

  • Fourier-Transform Infrared Spectroscopy (FTIR) : To detect functional groups (e.g., amine, ketone) .

  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns and UV detection .

    Analytical Method Key Parameters Purpose
    NMRDeuterated solvents (e.g., CDCl₃), 400–600 MHzStructural confirmation
    HRMSElectrospray ionization (ESI), m/z accuracy < 5 ppmMolecular weight validation
    HPLCAcetonitrile/water gradient, 254 nm UV detectorPurity assessment

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to minimize inhalation exposure (GHS H332) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s biological activity, and what experimental designs mitigate confounding variables?

  • Methodological Answer :
  • In vitro assays : Use dose-response curves (e.g., IC₅₀ determination) in cell lines relevant to the target disease (e.g., cancer, neurological disorders).
  • Control groups : Include vehicle controls and reference compounds (e.g., cisplatin for cytotoxicity) .
  • Randomized block designs : To account for batch variability in biological replicates .
  • Data normalization : Express activity relative to housekeeping genes (e.g., GAPDH) in qPCR or Western blot analyses .

Q. How can researchers resolve contradictions in solubility or stability data across studies?

  • Methodological Answer :
  • Reproducibility checks : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C) .
  • Advanced analytics : Use dynamic light scattering (DLS) to detect aggregation or degradation particles .
  • Stress testing : Expose the compound to thermal (40–60°C), oxidative (H₂O₂), and photolytic conditions to identify degradation pathways .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases, GPCRs) .
  • Quantitative Structure-Activity Relationship (QSAR) : Develop models using descriptors like logP, polar surface area, and H-bond donors .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability .

Q. How are degradation products characterized under forced degradation conditions?

  • Methodological Answer :
  • Forced degradation : Expose the compound to acid (0.1 M HCl), base (0.1 M NaOH), and UV light (ICH Q1B guidelines) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify degradation products via fragmentation patterns and retention times .
  • Isolation : Use preparative HPLC to isolate degradants for NMR-based structural elucidation .

Data Contradiction Analysis

Q. What methodologies address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Meta-analysis : Pool data from multiple studies using random-effects models to assess heterogeneity .
  • Experimental replication : Vary cell culture conditions (e.g., serum concentration, passage number) to test robustness .
  • Orthogonal assays : Validate activity using alternative methods (e.g., fluorescence-based vs. colorimetric assays) .

Tables for Key Parameters

Stress Condition Analytical Method Key Observations
Thermal (60°C, 72 hrs)HPLC-UV5% degradation; new peak at 8.2 min
Oxidative (0.3% H₂O₂)LC-MSFormation of N-oxide derivative (m/z +16)
Photolytic (UV, 48 hrs)FTIRLoss of amine peak at 3300 cm⁻¹

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Reactant of Route 2
2-amino-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one

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